N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide is a complex organic compound characterized by the presence of a furan ring, a hydrazinocarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide typically involves the reaction of 2-furylcarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinocarbonyl group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide
- N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]benzamide
- N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide
Uniqueness
N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c15-17-14(19)12(9-11-7-4-8-20-11)16-13(18)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,18)(H,17,19)/b12-9+ |
InChI Key |
CTORJSYGWMYYMT-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NN |
Origin of Product |
United States |
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